Cas no 2156957-79-6 (2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid)

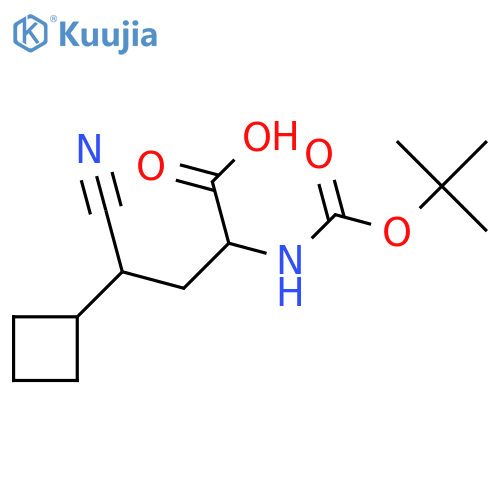

2156957-79-6 structure

商品名:2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid

2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid

- 2156957-79-6

- 2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid

- EN300-1300598

-

- インチ: 1S/C14H22N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)7-10(8-15)9-5-4-6-9/h9-11H,4-7H2,1-3H3,(H,16,19)(H,17,18)

- InChIKey: RCFVUXMWSDDRJL-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(=O)O)CC(C#N)C1CCC1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 282.15795719g/mol

- どういたいしつりょう: 282.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 99.4Ų

2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1300598-50mg |

2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |

2156957-79-6 | 50mg |

$768.0 | 2023-09-30 | ||

| Enamine | EN300-1300598-2500mg |

2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |

2156957-79-6 | 2500mg |

$1791.0 | 2023-09-30 | ||

| Enamine | EN300-1300598-10000mg |

2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |

2156957-79-6 | 10000mg |

$3929.0 | 2023-09-30 | ||

| Enamine | EN300-1300598-100mg |

2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |

2156957-79-6 | 100mg |

$804.0 | 2023-09-30 | ||

| Enamine | EN300-1300598-500mg |

2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |

2156957-79-6 | 500mg |

$877.0 | 2023-09-30 | ||

| Enamine | EN300-1300598-1000mg |

2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |

2156957-79-6 | 1000mg |

$914.0 | 2023-09-30 | ||

| Enamine | EN300-1300598-5000mg |

2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |

2156957-79-6 | 5000mg |

$2650.0 | 2023-09-30 | ||

| Enamine | EN300-1300598-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |

2156957-79-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1300598-250mg |

2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |

2156957-79-6 | 250mg |

$840.0 | 2023-09-30 |

2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

2156957-79-6 (2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid) 関連製品

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 624-75-9(Iodoacetonitrile)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量